3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination process.
Coupling Reactions: The triazole and piperidine rings are then coupled with a benzenesulfonamide derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition of their activity. This can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring and have been studied for their anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their biological activities, including analgesic and anticancer effects.
Benzenesulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their ability to inhibit enzymes such as carbonic anhydrase.
Uniqueness
3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide is unique due to its combination of a triazole ring, piperidine ring, and benzenesulfonamide group, which provides a multifaceted approach to interacting with biological targets. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-[4-[4-(triazol-1-yl)piperidine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-16-3-2-4-20(15-16)30(28,29)23-18-7-5-17(6-8-18)21(27)25-12-9-19(10-13-25)26-14-11-22-24-26/h2-8,11,14-15,19,23H,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUHWHBHUWLRGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.